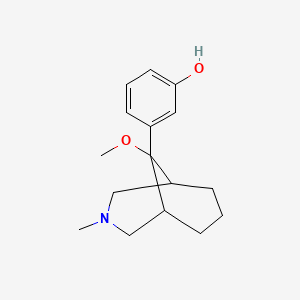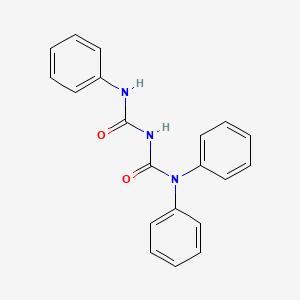
N,N,N'-Triphenyl-2-imidodicarbonic diamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N,N,N’-Triphenyl-2-imidodicarbonic diamide is a chemical compound known for its unique structure and properties It is characterized by the presence of three phenyl groups attached to an imidodicarbonic diamide core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’-Triphenyl-2-imidodicarbonic diamide typically involves the reaction of triphenylamine with phosgene, followed by the addition of ammonia. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. The process can be summarized as follows:
Reaction of Triphenylamine with Phosgene: This step involves the formation of an intermediate compound.
Addition of Ammonia: The intermediate is then reacted with ammonia to form N,N,N’-Triphenyl-2-imidodicarbonic diamide.
Industrial Production Methods
Industrial production of N,N,N’-Triphenyl-2-imidodicarbonic diamide follows similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems to control reaction conditions precisely.
化学反応の分析
Types of Reactions
N,N,N’-Triphenyl-2-imidodicarbonic diamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reaction typically occurs under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride. The reaction usually takes place under mild conditions.
Substitution: Common reagents include halogens and nucleophiles. The reaction conditions vary depending on the specific substitution reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N,N,N’-Triphenyl-2-imidodicarbonic diamide oxide, while reduction may produce N,N,N’-Triphenyl-2-imidodicarbonic diamide hydride.
科学的研究の応用
N,N,N’-Triphenyl-2-imidodicarbonic diamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and as a catalyst in organic synthesis.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is used in the production of polymers, coatings, and other industrial materials.
作用機序
The mechanism of action of N,N,N’-Triphenyl-2-imidodicarbonic diamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression.
類似化合物との比較
N,N,N’-Triphenyl-2-imidodicarbonic diamide can be compared with other similar compounds, such as:
Biuret: Similar in structure but lacks the phenyl groups.
Allophanamide: Contains a similar imidodicarbonic diamide core but with different substituents.
Carbamylurea: Another related compound with a different substitution pattern.
The uniqueness of N,N,N’-Triphenyl-2-imidodicarbonic diamide lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for various applications.
特性
CAS番号 |
37475-82-4 |
|---|---|
分子式 |
C20H17N3O2 |
分子量 |
331.4 g/mol |
IUPAC名 |
1,1-diphenyl-3-(phenylcarbamoyl)urea |
InChI |
InChI=1S/C20H17N3O2/c24-19(21-16-10-4-1-5-11-16)22-20(25)23(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H,(H2,21,22,24,25) |
InChIキー |
VYZRMUBHPVEZDV-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)NC(=O)NC(=O)N(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Propanol, 1,3-bis[(2-pyridinylmethylene)amino]-](/img/structure/B14671290.png)
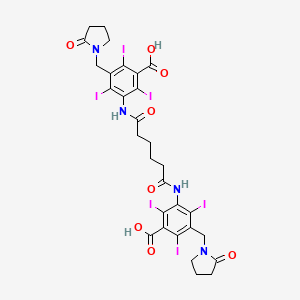

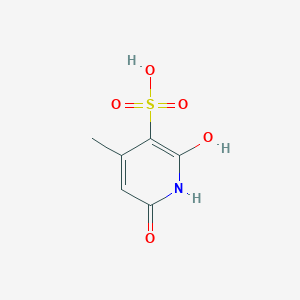
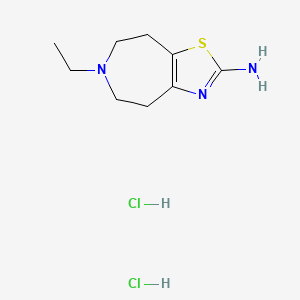


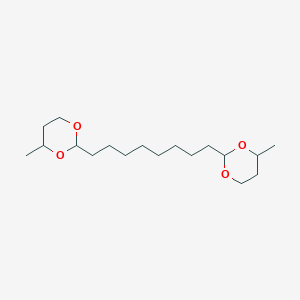
![1-Bromo-2-[(2-bromoethyl)selanyl]ethane](/img/structure/B14671334.png)
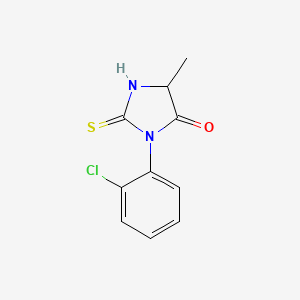

![[3,4-Dibenzoyloxy-5-(5,7-dioxo-[1,3]thiazolo[5,4-d]pyrimidin-4-yl)oxolan-2-yl]methyl benzoate](/img/structure/B14671353.png)
![3,3'-[Decane-1,10-diylbis(oxy)]dibenzonitrile](/img/structure/B14671367.png)
